2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
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Overview
Description
2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate cytokine production and reduce leukocyte migration in models of pulmonary allergic inflammation . The compound’s effects are mediated through its interaction with immune cells and signaling pathways involved in inflammation.
Comparison with Similar Compounds
2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is used in chemoproteomic and ligandability studies.
MHTP [2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol]: Known for its anti-inflammatory activity.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-9-12(14)13-7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCXADFDODTPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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